Ethyl 7-methyl-6-oxo-6,7-dihydro-1h-purine-2-carboxyl
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Overview
Description
5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 5-Bromo-4-fluoro-2-hydroxybenzoic acid using nitric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Reduction: Formation of 5-Bromo-4-fluoro-2-hydroxy-3-aminobenzoic acid.
Oxidation: Formation of 5-Bromo-4-fluoro-2-oxo-3-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.
5-Fluoro-2-nitrobenzoic acid: Lacks both the bromine and hydroxyl groups.
3-Bromo-5-nitrobenzoic acid: Different positioning of the bromine and nitro groups.
Uniqueness
5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid is unique due to the combination of bromine, fluorine, hydroxyl, and nitro groups on the benzoic acid core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H3BrFNO5 |
---|---|
Molecular Weight |
280.00 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO5/c8-3-1-2(7(12)13)6(11)5(4(3)9)10(14)15/h1,11H,(H,12,13) |
InChI Key |
QAFMBEOJXJIPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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